N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
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Overview
Description
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is an alkylated derivative of adenosine diphosphate. This compound is notable for its applications in biochemical research, particularly in studies involving nucleotide interactions and enzyme mechanisms. It is a modified nucleotide that can be used in various biochemical assays and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP typically involves the alkylation of adenosine diphosphate with iodoacetic acid, followed by condensation with 1,6-diaminohexane in the presence of a water-soluble carbodiimide . The overall yield of this synthesis is approximately 40% based on the starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can undergo various chemical reactions, including phosphorylation and binding to matrices. It can be phosphorylated via acetate kinase to form adenosine triphosphate . Additionally, it can be conjugated to other molecules for use in affinity chromatography and other biochemical assays .
Common Reagents and Conditions
Phosphorylation: Acetate kinase is commonly used to phosphorylate this compound to adenosine triphosphate.
Binding to Matrices: The compound can be bound to agarose beads or other matrices for use in affinity chromatography.
Major Products Formed
Adenosine Triphosphate: Formed through phosphorylation.
Conjugated Derivatives: Formed through binding to matrices or other molecules.
Scientific Research Applications
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is used in various scientific research applications, including:
Biochemistry: It is used to study nucleotide interactions and enzyme mechanisms.
Affinity Chromatography: The compound can be used to purify proteins and other biomolecules by binding to specific targets.
Photoaffinity Labeling: It has been biotinylated and conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe to visualize the ATPase site of myosin.
Mechanism of Action
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP exerts its effects by interacting with nucleotide-binding sites on enzymes and other proteins. The compound can be phosphorylated to form adenosine triphosphate, which is a key molecule in cellular energy transfer. When used in affinity chromatography, it binds to specific proteins, allowing for their purification and study .
Comparison with Similar Compounds
Similar Compounds
N6-[(6-Aminohexyl)carbamoylmethyl]-ATP: A similar compound that is also used in biochemical research and affinity chromatography.
N6-[(6-Aminohexyl)carbamoylmethyl]-AMP: Another related compound used in similar applications.
Uniqueness
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is unique in its ability to be phosphorylated to adenosine triphosphate, making it a versatile tool in biochemical research. Its ability to bind to matrices and be used in affinity chromatography also sets it apart from other nucleotide analogues .
Properties
Molecular Formula |
C18H31N7O11P2 |
---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
MMSIXCSIWMOXLY-XKLVTHTNSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Origin of Product |
United States |
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